molecular formula K2O5S B8706333 Dipotassium peroxosulfate CAS No. 25482-78-4

Dipotassium peroxosulfate

Cat. No. B8706333
CAS RN: 25482-78-4
M. Wt: 190.26 g/mol
InChI Key: JZBWUTVDIDNCMW-UHFFFAOYSA-L
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Patent
US05246969

Procedure details

280 mg of 2-benzyl-3-tert.-butylthiopropionic acid was dissolved in 5 ml of methanol and, while cooling with ice, 1 g of potassium peroxomonosulfate in 4 ml of water was added and the whole was stirred overnight at room temperature. The solution was diluted with water and extracted with methylene chloride, and the extracts were dried and concentrated by evaporation (260 mg, 82% yield). 1H NMR: 300 MHz spectrum consistent with proposed structure. Anal. calcd. for C14H20O4S: C, 59.13; H, 7.09. Found: C, 59.39; H, 7.08.
Name
2-benzyl-3-tert.-butylthiopropionic acid
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([CH2:12]C(C)(C)C)[C:9]([OH:11])=S)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:17]([O-:22])(O[O-])(=O)=[O:18].[K+].[K+].[OH2:25]>CO>[CH2:1]([CH:8]([CH2:12][S:17]([C:2]([CH3:7])([CH3:3])[CH3:1])(=[O:22])=[O:18])[C:9]([OH:11])=[O:25])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
2-benzyl-3-tert.-butylthiopropionic acid
Quantity
280 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=S)O)CC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation (260 mg, 82% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CS(=O)(=O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.